molecular formula C18H18O4 B192602 2,4,4'-Trimethoxychalcone CAS No. 18493-34-0

2,4,4'-Trimethoxychalcone

Cat. No. B192602
CAS RN: 18493-34-0
M. Wt: 298.3 g/mol
InChI Key: QASJJCFLWLUQLE-YRNVUSSQSA-N
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Description

2,4,4’-Trimethoxychalcone is a chemical compound with the molecular formula C18H18O4 . It is a type of chalcone, a class of compounds that are precursors to flavonoids, which are common in plants and play significant roles in plant physiology .


Synthesis Analysis

Chalcones like 2,4,4’-Trimethoxychalcone can be synthesized using various methods. One approach involves the hybridization of 1-(2,4,6-trimethoxyphenyl)butan-1-one with chalcone . Another method uses bases such as sodium hydride (NaH) and lithium bis(trimethylsilyl)amide (LiHMDS) in the aldol condensation .


Molecular Structure Analysis

The molecular structure of 2,4,4’-Trimethoxychalcone consists of two aromatic rings connected by a three-carbon α,β unsaturated carbonyl bridge . The compound has a molecular weight of 298.3 g/mol .


Chemical Reactions Analysis

Chalcones, including 2,4,4’-Trimethoxychalcone, have been found to exhibit a broad range of biological activities, which can be attributed to their ability to undergo various chemical reactions . For instance, they can inhibit COX-1 and COX-2 enzymes .


Physical And Chemical Properties Analysis

2,4,4’-Trimethoxychalcone has a molecular weight of 298.3 g/mol, a XLogP3-AA of 3.6, and it does not have any hydrogen bond donors but has four hydrogen bond acceptors . It also has six rotatable bonds .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “2,4,4’-Trimethoxychalcone”, focusing on unique applications:

Drug Synthesis

“2,4,4’-Trimethoxychalcone” is used in the synthesis of various drugs. It serves as a precursor for synthesizing bichalcone compounds and derivatives with potential pharmacological activities .

Cancer Research

This compound has shown promise in cancer research, particularly in inducing apoptosis and reducing the expression of P-glycoprotein in multi-drug-resistant cancer cells . It has also been associated with triggering the unfolded protein response-mediated apoptosis in breast cancer cells .

Antitumor Activity

Studies have demonstrated that “2,4,4’-Trimethoxychalcone” exhibits antitumor activity by inhibiting cell proliferation and promoting cell apoptosis in various cancer cell lines .

Multi-Drug Resistance

The compound has been evaluated for its effects on drug-resistant cells, showing potential to overcome multi-drug resistance in cancer treatment .

Antioxidant Properties

Chalcones bearing hydroxyl and methoxyl groups, including “2,4,4’-Trimethoxychalcone”, have been studied for their antioxidant activities .

Pharmacological Properties

Research has explored the broader pharmacological properties of chalcones, including anti-inflammatory and antibacterial activities, which may extend to “2,4,4’-Trimethoxychalcone” as well .

MilliporeSigma - 2′-Hydroxy-4,4′,6′-trimethoxychalcone Springer - The synthetic compound 2′-hydroxy-2,4,6′-trimethoxychalcone MDPI - Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups Europe PMC - A synthetic chalcone triggers unfolded protein response-mediated apoptosis Springer - A novel synthetic chalcone derivative Frontiers - Pharmacological Properties of Chalcones: A Review

Future Directions

Chalcones, including 2,4,4’-Trimethoxychalcone, have shown promising potential in various fields, including as antidiabetic, anticancer, anti-inflammatory, antimicrobial, antioxidant, antiparasitic, psychoactive, and neuroprotective agents . Further studies are needed to elucidate their structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .

Mechanism of Action

Target of Action

2,4,4’-Trimethoxychalcone, a type of chalcone, primarily targets enzymes such as COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation .

Biochemical Pathways

The primary biochemical pathway affected by 2,4,4’-Trimethoxychalcone is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Pharmacokinetics

The study used liquid chromatography and tandem mass spectrometry to determine HMTC in rat plasma, suggesting that similar methods might be applicable for studying the pharmacokinetics of 2,4,4’-Trimethoxychalcone .

Result of Action

The molecular and cellular effects of 2,4,4’-Trimethoxychalcone’s action primarily involve the reduction of inflammation. By inhibiting COX-1 and COX-2, the compound decreases the production of prostaglandins, leading to reduced inflammation .

Action Environment

The action, efficacy, and stability of 2,4,4’-Trimethoxychalcone can be influenced by various environmental factors. For instance, the compound’s fluorescence properties have been studied in different solvent media, revealing that certain mixtures can enhance its fluorescence . This suggests that the compound’s environment can impact its properties and potentially its biological activity.

properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-20-15-8-4-13(5-9-15)17(19)11-7-14-6-10-16(21-2)12-18(14)22-3/h4-12H,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASJJCFLWLUQLE-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4'-Trimethoxychalcone

CAS RN

18493-34-0
Record name 2,4,4'-trimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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